N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
CAS No.: 314028-66-5
Cat. No.: VC7670905
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314028-66-5 |
|---|---|
| Molecular Formula | C20H13ClN2OS |
| Molecular Weight | 364.85 |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide |
| Standard InChI | InChI=1S/C20H13ClN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
| Standard InChI Key | AAJGYQIXOPQFKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-chlorobenzamide is defined by the systematic IUPAC name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide. Its molecular formula, C₂₀H₁₃ClN₂OS, corresponds to a molar mass of 364.8 g/mol . The compound’s structural uniqueness arises from the fusion of a benzothiazole moiety (comprising a benzene ring condensed with a thiazole ring) to a 2-chlorobenzamide-substituted phenyl group (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 314028-66-5 |
| Molecular Formula | C₂₀H₁₃ClN₂OS |
| Exact Mass | 364.034 g/mol |
| XLogP3 | 5.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
The compound’s structure is validated through NMR and mass spectrometry. The ¹H NMR spectrum (DMSO-d₆) displays aromatic proton resonances at δ 7.35–8.25 ppm, while the amide proton appears as a singlet at δ 10.2 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 365.0412 [M+H]⁺ .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step protocol:
Critical Parameters:
-
Temperature control (<40°C) prevents thiazole ring degradation.
-
Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.
Pharmacological Activity
Antimicrobial Efficacy
In vitro testing against Mycobacterium tuberculosis H37Rv demonstrates a minimum inhibitory concentration (MIC) of 3.12 µg/mL, comparable to first-line drug isoniazid (MIC 0.25 µg/mL) . Mechanistic studies attribute this activity to DprE1 enzyme inhibition, a key component of decaprenylphosphoryl-β-D-ribose oxidase in mycobacterial cell wall synthesis .
Cytotoxic Effects
Against MCF-7 breast cancer cells, it exhibits an IC₅₀ of 12.5 µM, mediated by caspase-3 activation and G0/G1 cell cycle arrest . Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (logP = 5.2), with aqueous solubility limited to 0.12 mg/mL at pH 7.4 . Accelerated stability testing (40°C/75% RH) confirms no degradation over 6 months when stored in amber glass .
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C |
| Boiling Point | 542.3°C (estimated) |
| Vapor Pressure | 1.3 × 10⁻⁹ mmHg (25°C) |
Comparative Analysis with Analogues
Structural Modifications
Replacing the 2-chlorophenyl group with naphthamide (as in N-(1,3-benzothiazol-2-yl)-1-naphthamide) increases anticonvulsant potency (ED₅₀ 15.4 mg/kg) but reduces antimicrobial activity (MIC 12.5 µg/mL) . Conversely, introducing a quinazoline ring (3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one) enhances solubility (logP = 3.8) at the expense of cytotoxicity (IC₅₀ 25 µM) .
Pharmacokinetic Profiling
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-chlorobenzamide demonstrates favorable pharmacokinetics:
| Parameter | Value (This Compound) | Value (Naphthamide Analogue) |
|---|---|---|
| Oral Bioavailability | 67% | 42% |
| Plasma Half-life | 8.2 h | 5.1 h |
| BBB Permeability | 0.85 | 0.47 |
BBB = Blood-brain barrier (permeability expressed as logBB) .
Industrial and Research Applications
Drug Development
The compound serves as a lead structure for:
-
Antitubercular agents: Dual-targeting DprE1 and InhA enzymes.
-
Antiepileptics: Modulating voltage-gated sodium channels.
-
Adjuvant chemotherapy: Sensitizing multidrug-resistant cancers.
Material Science
Its rigid, planar structure enables applications in:
-
Organic semiconductors: Hole mobility of 0.12 cm²/V·s.
-
Fluorescent probes: Quantum yield Φ = 0.38 in DMSO.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume